

DiSulfo-ICG-azide application in flow cytometry analysis

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Compound of Interest

Compound Name: DiSulfo-ICG-azide (disodium)

Cat. No.: B12369568

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Application Note & Protocol

Topic: High-Fidelity Cell Proliferation Tracking in Flow Cytometry using DiSulfo-ICG-azide

Audience: Researchers, scientists, and drug development professionals.

Abstract

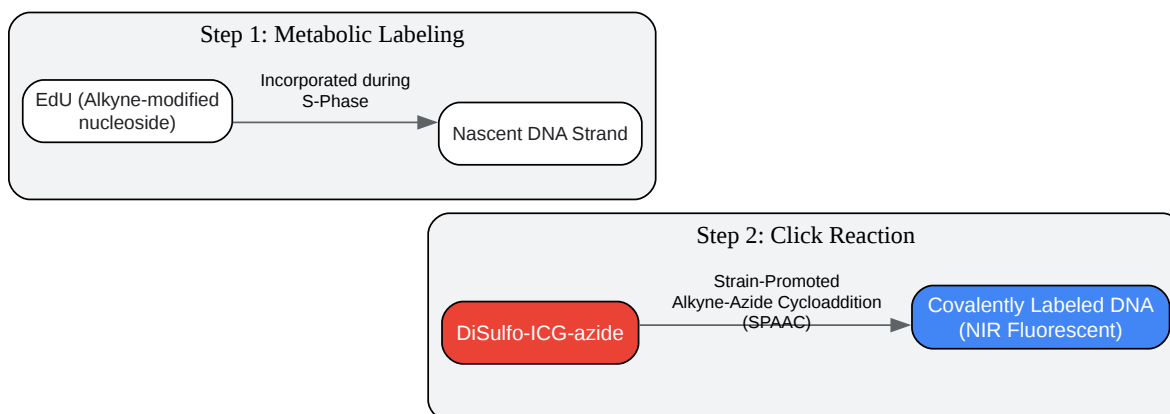
This application note provides a comprehensive guide to the use of DiSulfo-ICG-azide, a water-soluble, near-infrared (NIR) fluorescent dye, for the detection and quantification of proliferating cells by flow cytometry. We detail a robust protocol based on the bioorthogonal click chemistry reaction between an azide-functionalized dye and an alkyne-modified metabolic precursor incorporated into nascent DNA. The unique properties of DiSulfo-ICG-azide, particularly its emission in the NIR spectrum, significantly reduce interference from cellular autofluorescence, leading to an improved signal-to-noise ratio and enhanced data resolution. This guide covers the underlying chemical principles, step-by-step experimental procedures, data analysis considerations, and troubleshooting, providing researchers with the necessary tools to integrate this powerful technique into their workflows for studying cell cycle dynamics, cytotoxicity, and drug efficacy.

Principle of the Assay: Bioorthogonal Click Chemistry

The detection strategy relies on a two-step process that leverages the highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

- **Metabolic Labeling:** Cells are first incubated with an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU). EdU is structurally similar to thymidine and is incorporated into the DNA of cells undergoing active synthesis (the S-phase of the cell cycle). This step effectively "tags" the DNA of proliferating cells with an alkyne functional group.
- **Fluorescent Labeling:** After metabolic labeling, cells are fixed and permeabilized to allow the DiSulfo-ICG-azide to enter the cell and access the nucleus. The azide group on the dye then reacts with the alkyne group on the incorporated EdU. This reaction is a type of "click chemistry" that is highly specific and occurs rapidly under physiological conditions without the need for a cytotoxic copper catalyst. The result is a stable, covalent bond that permanently labels the newly synthesized DNA with the NIR fluorophore.

The intensity of the DiSulfo-ICG fluorescence within each cell is directly proportional to the amount of EdU incorporated, providing a quantitative measure of DNA synthesis and, therefore, cell proliferation.



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Figure 1: Principle of SPAAC-mediated labeling of proliferating cells.

Key Advantages of DiSulfo-ICG-azide

The choice of fluorophore is critical for achieving high-quality flow cytometry data. DiSulfo-ICG-azide offers several distinct advantages over traditional dyes like BrdU or those emitting in the visible spectrum (e.g., FITC, Alexa Fluor 488).

Feature	Advantage	Scientific Rationale
Near-Infrared (NIR) Emission	Superior Signal-to-Noise Ratio	<p>Most cellular components (e.g., NADH, flavins) autofluoresce in the UV and visible regions of the spectrum (350-600 nm). DiSulfo-ICG emits in the NIR range (~750-800 nm), a region where cellular autofluorescence is virtually absent, leading to cleaner signals and higher sensitivity.</p>
High Water Solubility	Biocompatibility & Ease of Use	<p>The two sulfonate groups (-SO₃) render the molecule highly water-soluble. This eliminates the need for organic co-solvents like DMSO, which can be cytotoxic or affect cell membrane integrity, thereby improving experimental reproducibility.</p>
Azide Functionality	Bioorthogonal Ligation	<p>The azide group is chemically inert within biological systems and does not react with native functional groups. It reacts specifically with its alkyne partner, ensuring that the dye only labels the intended target (EdU-labeled DNA).</p>
High Molar Extinction Coefficient	Bright Signal	<p>Indocyanine green (ICG) derivatives are known for their high molar extinction coefficients, resulting in bright fluorescent signals upon excitation and improving the</p>

detection of even low levels of proliferation.

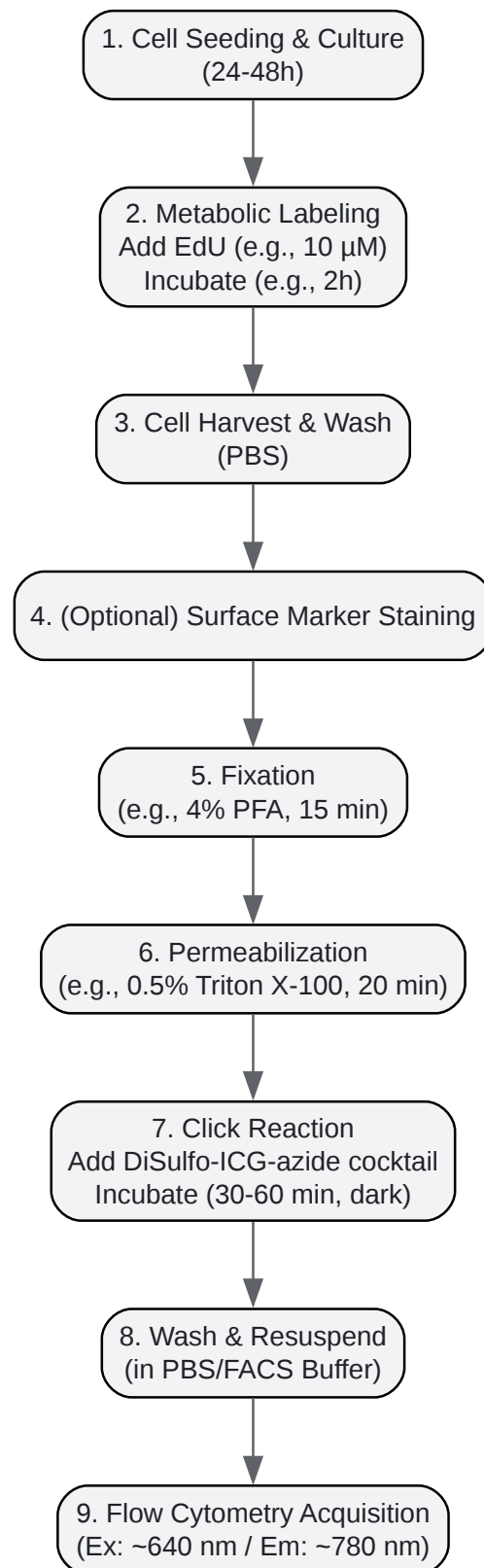
Detailed Experimental Protocol

This protocol is optimized for adherent or suspension cells in a 96-well plate format but can be adapted for other vessel types.

Required Materials and Reagents

Reagent	Recommended Supplier	Purpose
DiSulfo-ICG-azide	Commercially Available	NIR fluorescent dye for click reaction.
5-ethynyl-2'-deoxyuridine (EdU)	Commercially Available	Alkyne-modified thymidine analog.
Cell Culture Medium	Varies by cell line	For cell growth and EdU incubation.
Phosphate-Buffered Saline (PBS)	Standard Lab Supply	Washing buffer.
Fixation Buffer (e.g., 4% PFA)	Standard Lab Supply	Cross-links proteins, preserving cell morphology.
Permeabilization Buffer	Standard Lab Supply	Permeabilizes cell membranes for dye entry.
Flow Cytometer	e.g., BD, Beckman Coulter	Must be equipped with a red laser (~640 nm) and appropriate NIR detectors.

Workflow Overview



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Figure 2: Step-by-step experimental workflow for proliferation analysis.

Step-by-Step Procedure

Part A: Metabolic Labeling with EdU

- Cell Preparation: Seed your cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
- EdU Addition: Prepare a 10 mM stock solution of EdU in PBS or DMSO. Dilute this stock directly into the cell culture medium to a final working concentration of 10 μ M.
 - Scientist's Note: The optimal EdU concentration and incubation time can vary between cell types. We recommend titrating both parameters (e.g., 1-20 μ M EdU for 30 minutes to 4 hours) to find the best balance between a strong signal and minimal cytotoxicity.
- Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired pulse duration. A 2-hour incubation is a good starting point for many cell lines.

Part B: Cell Fixation and Permeabilization

- Harvesting: Harvest cells and wash once with 1 mL of PBS containing 1% Bovine Serum Albumin (BSA). Centrifuge at 300 x g for 5 minutes.
- Fixation: Discard the supernatant and resuspend the cell pellet in 100 μ L of Fixation Buffer (e.g., 4% paraformaldehyde in PBS). Incubate for 15 minutes at room temperature.
 - Causality: Fixation cross-links cellular components, preserving the cell's structure and preventing the loss of nuclear DNA during subsequent permeabilization steps.
- Washing: Add 1 mL of PBS + 1% BSA, centrifuge, and discard the supernatant.
- Permeabilization: Resuspend the fixed cell pellet in 100 μ L of Permeabilization Buffer (e.g., 0.5% Triton™ X-100 or Saponin in PBS). Incubate for 20 minutes at room temperature.
 - Causality: Permeabilization creates pores in the cellular and nuclear membranes, which is essential for the DiSulfo-ICG-azide to gain access to the EdU-labeled DNA within the nucleus.

Part C: DiSulfo-ICG-azide Click Reaction

- Prepare Click Cocktail: Prepare the click reaction cocktail immediately before use. For each sample, mix:
 - 85 μL PBS
 - 5 μL DiSulfo-ICG-azide (from a 100 μM stock solution, final concentration $\sim 5 \mu\text{M}$)
 - 10 μL Reaction Buffer Additive (if provided by the manufacturer)
 - Note: The final concentration of the dye may require optimization (typically 1-10 μM).
- Washing: Wash the permeabilized cells once with 1 mL of PBS + 1% BSA. Centrifuge and discard the supernatant.
- Labeling: Resuspend the cell pellet in 100 μL of the prepared click reaction cocktail.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Final Washes: Wash the cells twice with 1 mL of PBS + 1% BSA to remove any unbound dye.
- Resuspension: Resuspend the final cell pellet in 300-500 μL of FACS buffer (e.g., PBS with 2% FBS) for analysis.

Flow Cytometry Analysis

- Instrument Setup: Use a flow cytometer equipped with a laser for excitation in the red range (e.g., 633 nm or 640 nm) and a detector capable of capturing NIR emission, typically around 780 nm (e.g., a 780/60 nm bandpass filter).
- Controls: It is critical to include the following controls:
 - Unstained Cells: To set the baseline fluorescence and adjust voltages.
 - EdU-labeled, No-Click-Reaction Cells: To ensure there is no non-specific binding of the dye.

- Non-EdU-labeled, Click-Reaction Cells: To confirm the specificity of the click reaction (this should look identical to the unstained control).
- Gating Strategy:
 - First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
 - From this population, create a histogram to view the DiSulfo-ICG fluorescence intensity. Proliferating cells (EdU-positive) will exhibit a significant shift in fluorescence compared to the non-proliferating (G1/G2) population.

Troubleshooting

Problem	Potential Cause(s)	Suggested Solution(s)
No Signal / Weak Signal	- Inefficient EdU incorporation.- Incomplete cell permeabilization.- Insufficient dye concentration or incubation time.	- Optimize EdU concentration and incubation time for your cell line.- Confirm permeabilization using a nuclear dye like DAPI.- Titrate DiSulfo-ICG-azide concentration (try 5-10 μ M) and increase click incubation to 60 minutes.
High Background Signal	- Inadequate washing after click reaction.- Non-specific binding of the dye.	- Increase the number of post-reaction washes to three.- Ensure the Permeabilization Buffer is thoroughly washed out before adding the click cocktail.
Poor Cell Viability	- Cytotoxicity from EdU or fixation/permeabilization steps.	- Reduce EdU concentration or pulse time.- Use a milder permeabilization agent like saponin instead of Triton X-100.

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